Cas no 1805175-26-1 (Methyl 2-(difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetate)

Methyl 2-(difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetate
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- インチ: 1S/C10H10F3NO3/c1-16-7(15)3-5-6(11)4-14-8(10(12)13)9(5)17-2/h4,10H,3H2,1-2H3
- InChIKey: JSENHLUVIJQZLX-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=C(C(F)F)C(=C1CC(=O)OC)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 265
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 1.4
Methyl 2-(difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029034938-1g |
Methyl 2-(difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetate |
1805175-26-1 | 95% | 1g |
$2,750.25 | 2022-04-01 | |
Alichem | A029034938-250mg |
Methyl 2-(difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetate |
1805175-26-1 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
Alichem | A029034938-500mg |
Methyl 2-(difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetate |
1805175-26-1 | 95% | 500mg |
$1,802.95 | 2022-04-01 |
Methyl 2-(difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetate 関連文献
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Methyl 2-(difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetateに関する追加情報
Methyl 2-(difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetate (CAS No. 1805175-26-1): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-(difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetate, identified by its CAS number 1805175-26-1, is a compound of significant interest in the realm of pharmaceutical chemistry. This pyridine derivative features a unique structural motif that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both difluoromethyl and fluoro substituents, combined with a methoxy group and an acetic acid ester, endows the molecule with distinct electronic and steric properties that are highly conducive to further functionalization.
The< strong>difluoromethyl group is particularly noteworthy, as it is frequently employed in medicinal chemistry due to its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. In contrast, the fluoro atom, known for its ability to influence both pharmacodynamics and pharmacokinetics, adds another layer of complexity and potential utility. The methoxy group serves as a versatile handle for further chemical transformations, while the acetic acid ester functionality can be hydrolyzed to yield a carboxylic acid, opening up pathways to more complex derivatives.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents targeting various diseases, including cancer, inflammation, and infectious disorders. The compound Methyl 2-(difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetate has emerged as a key building block in several synthetic strategies aimed at creating innovative drug molecules. For instance, its structural framework has been utilized in the design of kinase inhibitors, where the combination of electron-withdrawing groups like the difluoromethyl moiety and electron-donating groups like the methoxy group helps optimize binding interactions with biological targets.
One particularly compelling application of this compound has been observed in the development of anticancer agents. The pyridine core is a common scaffold in many oncology drugs due to its ability to interact favorably with protein targets. By incorporating both difluoromethyl and fluoro substituents, researchers have been able to fine-tune the pharmacological properties of their leads. For example, studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases implicated in tumor growth and progression. The< strong>difluoromethyl group has been shown to enhance binding affinity by stabilizing key interactions with the target protein, while the< strong>fluoro atom contributes to metabolic stability and selective toxicity.
The< strong>methoxypyridine moiety also plays a crucial role in determining the overall behavior of these compounds. It serves as a pivot point for further derivatization, allowing chemists to introduce additional functional groups or alter existing ones without compromising the core pharmacophore. This flexibility has enabled the rapid generation of libraries of compounds for high-throughput screening (HTS), an essential step in modern drug discovery pipelines.
In addition to its applications in oncology, Methyl 2-(difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetate has found utility in other therapeutic areas as well. Researchers have explored its potential in anti-inflammatory drug development, where pyridine derivatives are known for their ability to modulate inflammatory pathways. The< strong>difluoromethyl group has been shown to improve drug-like properties such as solubility and bioavailability, which are critical factors for successful clinical translation.
The< strong>fluoro-substituted pyridines have also attracted attention for their applications in antimicrobial agents. The introduction of fluorine atoms into heterocyclic structures often enhances resistance against degradation by enzymes and microorganisms. This property makes such compounds particularly attractive for developing novel antibiotics or antivirals capable of overcoming existing resistance mechanisms.
The synthesis of< strong>Methyl 2-(difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetate< strong>CAS No. 1805175-26-1< strong>, while intricate, benefits from well-established methodologies that leverage modern synthetic techniques. Key steps often involve multi-step organic transformations such as nucleophilic substitution reactions at the fluorinated pyridine ring followed by esterification at the acetic acid moiety. Advances in catalytic systems have also enabled more efficient routes to this compound without compromising yield or purity.
The growing body of literature on this compound underscores its importance as a synthetic intermediate with broad applicability across multiple therapeutic areas. As pharmaceutical research continues to evolve at an unprecedented pace, compounds like< strong>Methyl 2-(difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetate CAS No.< strong>1805175261) will undoubtedly continue to play pivotal roles in shaping the future landscape of medicine.
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